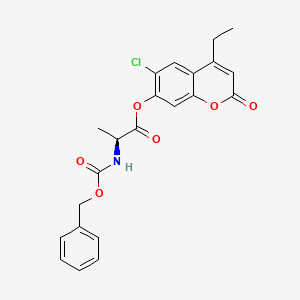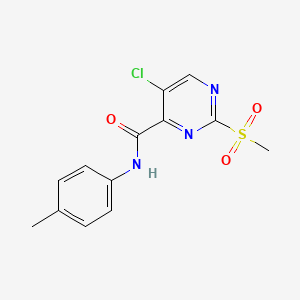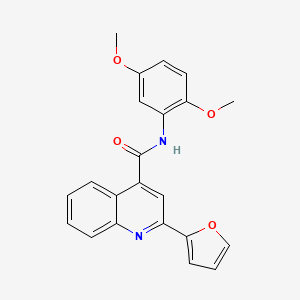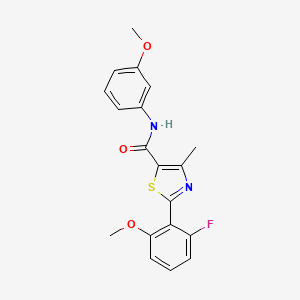
(6-chloro-4-ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-chloro-4-ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-4-ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro and ethyl groups. The final step involves the coupling of the chromen-2-one derivative with (2S)-2-(phenylmethoxycarbonylamino)propanoate under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound (6-chloro-4-ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the chromen-2-one core or the side chains.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (6-chloro-4-ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays, including antimicrobial and anti-inflammatory activities. Researchers are exploring its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is being investigated for its potential use in treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the synthesis of various derivatives with potential commercial applications.
Mechanism of Action
The mechanism of action of (6-chloro-4-ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a similar functional group but lacking the chromen-2-one core.
Chlorofluorocarbons: Compounds containing chlorine and fluorine, but with different structural frameworks.
Interhalogens: Compounds containing different halogens, but not structurally similar to the chromen-2-one derivatives.
Uniqueness
What sets (6-chloro-4-ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate apart is its unique combination of the chromen-2-one core with the (2S)-2-(phenylmethoxycarbonylamino)propanoate moiety
Properties
Molecular Formula |
C22H20ClNO6 |
|---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H20ClNO6/c1-3-15-9-20(25)29-18-11-19(17(23)10-16(15)18)30-21(26)13(2)24-22(27)28-12-14-7-5-4-6-8-14/h4-11,13H,3,12H2,1-2H3,(H,24,27)/t13-/m0/s1 |
InChI Key |
RJFDXCUONBRXBN-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one](/img/structure/B11149525.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11149550.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11149551.png)
![5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149565.png)
![11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11149571.png)

![3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11149582.png)
![4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one](/img/structure/B11149590.png)

![4-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11149597.png)
![(2E)-N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide](/img/structure/B11149611.png)
![3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11149619.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11149623.png)
